molecular formula C25H23NO4 B556935 (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH CAS No. 321524-79-2

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Cat. No.: B556935
CAS No.: 321524-79-2
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-WAIKUNEKSA-N
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Description

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-WAIKUNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373286
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321524-79-2
Record name (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH for Advanced Peptide Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural significance, stereochemistry, synthesis, and application, with a focus on the underlying scientific principles that guide its use in modern peptide science.

Introduction: The Strategic Value of β-Amino Acids

In the landscape of therapeutic peptide development, native α-amino acids often present limitations, primarily their susceptibility to enzymatic degradation. This has propelled the exploration of unnatural amino acids to enhance the pharmacokinetic profiles of peptide-based drug candidates. β-amino acids, and specifically their derivatives like β-methyl-phenylalanine, are of paramount interest.[1][2] These structures introduce a critical change in the peptide backbone, rendering them more resistant to proteases while allowing them to be recognized by biological systems.[1][2]

This compound is a protected, racemic mixture of a specific diastereomer of β-methyl-phenylalanine. The methyl group on the β-carbon introduces an additional chiral center and provides conformational constraint, which can be exploited to fine-tune the structure and activity of a peptide. The N-terminal Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[3][4]

Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueReference
CAS Number 321524-79-2[5]
Molecular Formula C₂₅H₂₃NO₄[5]
Molecular Weight 401.45 g/mol [5]
Synonym Fmoc-erythro-beta-phenylserine[6]

Unpacking the Stereochemistry: (2R,3R) and (2S,3S) Enantiomers

The nomenclature "(2R,3R)/(2S,3S)" specifies a racemic mixture of the erythro diastereomer of Fmoc-β-methyl-phenylalanine. The molecule has two chiral centers, at the C2 (α-carbon) and C3 (β-carbon) positions.

  • (2R,3R)-Fmoc-β-methyl-Phe-OH : One enantiomer.

  • (2S,3S)-Fmoc-β-methyl-Phe-OH : The corresponding enantiomer.

The term "DL" in the name indicates that it is a racemic mixture of these two enantiomers. This is distinct from the threo diastereomers, which would be (2R,3S) and (2S,3R). The precise stereochemistry is critical as it dictates the three-dimensional orientation of the side chains and backbone, ultimately influencing the biological activity of the final peptide.

G cluster_2R3R (2R,3R)-Fmoc-beta-methyl-Phe-OH cluster_2S3S (2S,3S)-Fmoc-beta-methyl-Phe-OH img_2R3R img_2S3S

Caption: 2D structures of the (2R,3R) and (2S,3S) enantiomers.

The Role of the Fmoc Protecting Group in SPPS

The Fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of the most common strategy for solid-phase peptide synthesis (SPPS).[7] Its utility stems from its unique chemical liability: it is stable to the acidic conditions used to cleave final peptides from the resin and remove side-chain protecting groups, but it is readily removed by a mild base, typically a solution of piperidine in DMF.[4][8] This "orthogonal" protection scheme is fundamental to the successful stepwise synthesis of peptides.[8]

The process involves a repeated cycle of deprotection and coupling.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Amino Acid Activation (e.g., HCTU/DIC) Activation->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat FmocAA Fmoc-AA-OH FmocAA->Activation

Caption: The core workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Synthesis and Purification Strategies

The generation of enantiomerically pure Fmoc-β-methyl-phenylalanine derivatives is a multi-step process that requires careful control over reaction conditions. The topic compound is a racemic mixture, which is often synthesized first, followed by chiral separation.

Workflow Overview

Synthesis_Workflow Start Starting Materials (e.g., Phenylacetaldehyde) Synthesis Synthesis of DL-β-methyl-Phe (e.g., Amidocarbonylation) Start->Synthesis Protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) Synthesis->Protection Mixture (2R,3R)/(2S,3S)-Fmoc-DL-β-methyl-Phe-OH Protection->Mixture Separation Chiral Separation (Preparative SFC/HPLC) Mixture->Separation Product1 (2R,3R) Enantiomer Separation->Product1 Product2 (2S,3S) Enantiomer Separation->Product2

Caption: General workflow from starting materials to separated enantiomers.

Protocol 1: Synthesis of N-acetyl-DL-β-phenylalanine (Illustrative Precursor)

This protocol illustrates a common method for synthesizing the β-amino acid core structure.

  • Reaction Setup : In a high-pressure reactor, combine phenylacetaldehyde, acetamide, and an inert solvent (e.g., ethyl acetate).[9]

  • Catalyst Addition : Introduce a catalyst system, such as dicobalt octacarbonyl combined with a rhodium co-catalyst like hydridocarbonyl tris(triphenylphosphine)rhodium(I).[9]

  • Reaction Conditions : Pressurize the reactor with synthesis gas (a mixture of CO and H₂) to 800-2300 psi and heat to 80-120°C for several hours.[9]

  • Work-up and Isolation : After cooling and depressurizing, the product, N-acetyl-β-phenylalanine, can be isolated and purified using standard techniques like crystallization or chromatography.

  • Deacetylation : The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the free amino acid, which is then ready for Fmoc protection.

  • Scientific Rationale : This amidocarbonylation reaction is an efficient method for constructing the β-amino acid scaffold.[9] The cobalt catalyst is crucial for the carbonylation step, while the rhodium co-catalyst can improve reaction rates and selectivity. The use of synthesis gas provides the necessary carbon monoxide and hydrogen for the reaction.

Protocol 2: Fmoc-Protection of the Amino Acid

This is a standard procedure to attach the Fmoc group to the free amine of the synthesized β-methyl-phenylalanine.

  • Dissolution : Dissolve the DL-β-methyl-phenylalanine in an aqueous solution of a mild base, such as 1M sodium carbonate, mixed with an organic solvent like dioxane (1:1 ratio) and cool to 0°C.[10]

  • Fmoc Reagent Addition : Add Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution. Allow the reaction to warm to room temperature and stir for several hours.[10]

  • Precipitation : Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~5-6. The Fmoc-protected amino acid will precipitate out of the solution.[10]

  • Isolation and Purification : Filter the suspension and wash the solid residue with water and a non-polar solvent like hexanes to remove impurities.[10] Dry the product under vacuum. Further purification can be achieved by recrystallization, often from a solvent like toluene.[11]

  • Scientific Rationale : The reaction is performed under basic conditions to deprotonate the amino group, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of the Fmoc reagent. Acidification protonates the carboxylate, rendering the final product less soluble in water and allowing for easy isolation via precipitation.

Protocol 3: Chiral Separation of Enantiomers

Since the topic compound is a racemic mixture, separating the individual (2R,3R) and (2S,3S) enantiomers is often required for specific biological applications.

  • Method Selection : Preparative Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice for this separation.[12][13]

  • Column : A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as Daicel Chiralpak AD-H or similar, are highly effective for this class of compounds.[12]

  • Mobile Phase (SFC) : A typical mobile phase for SFC would be supercritical CO₂ modified with a polar organic solvent like methanol or ethanol, often containing a small amount of an additive like diethylamine to improve peak shape.

  • Mobile Phase (HPLC) : For HPLC, a normal-phase eluent system (e.g., hexane/isopropanol) is commonly used with polysaccharide-based CSPs.

  • Injection and Detection : The racemic mixture is dissolved in a suitable solvent and injected onto the column. Stacked injections can be used in preparative SFC to maximize throughput.[12] The separated enantiomers are detected using a UV detector.

  • Fraction Collection : The two separated enantiomeric peaks are collected in separate fractions. The solvent is then removed by evaporation to yield the pure, isolated enantiomers.

  • Scientific Rationale : Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[14] The different stabilities of these complexes lead to different retention times, allowing for their separation.[14] SFC is often preferred for preparative scale as it is faster, uses less organic solvent, and simplifies product recovery.

Applications in Drug Discovery and Peptide Chemistry

The incorporation of Fmoc-(2R,3R)-β-methyl-Phe-OH or its (2S,3S) counterpart into a peptide sequence can confer significant advantages:

  • Enhanced Proteolytic Stability : The altered backbone structure sterically hinders the approach of proteases, increasing the peptide's half-life in vivo.[1][2]

  • Conformational Constraint : The β-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor binding affinity and selectivity.

  • Peptidomimetic Design : These building blocks are essential in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1]

  • Specialized Applications : Modified amino acids are used in bioconjugation to attach peptides to other molecules and in protein engineering to create proteins with novel functions or enhanced stability.[7]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for overcoming the inherent limitations of natural peptides in drug development. A thorough understanding of its stereochemistry, the function of the Fmoc group, and the protocols for its synthesis and separation is essential for any researcher aiming to design next-generation peptide therapeutics. The ability to precisely control the stereochemistry at both the α- and β-carbons provides a powerful method for modulating the biological activity and pharmacokinetic properties of novel drug candidates.

References

  • Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Fmoc-beta-phenyl-Phe-OH | C30H25NO4 | CID 2761488. PubChem. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Peptide Synthesis Blog. [Link]

  • PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. ResearchGate. [Link]

  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Mid-IR spectra of different conformers of phenylalanine in the gas phase. Physical Chemistry Chemical Physics. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

  • Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... ResearchGate. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • β-phenylethylamine, a small molecule with a large impact. ResearchGate. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. ACS Publications. [Link]

  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

Sources

The Price of Precision: A Technical Guide to (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH for Peptide Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced therapeutic peptides, the selection of building blocks is a critical decision point, balancing structural novelty with practical considerations of cost and synthetic feasibility. One such building block, (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH, offers unique conformational constraints highly valued in peptidomimetic design. This guide provides an in-depth technical analysis of this compound, exploring the scientific principles that dictate its market price and providing expert guidance on its effective application.

Deconstructing the Molecule: Nomenclature, Stereochemistry, and Value

The compound's IUPAC name, this compound, precisely defines its structure and is key to understanding its function and cost. Let's dissect it:

  • Fmoc-OH: The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the standard for modern solid-phase peptide synthesis (SPPS).[1]

  • Phe: The core is Phenylalanine, an aromatic amino acid.

  • beta-methyl: A methyl group is added to the β-carbon (the carbon adjacent to the α-carbon). This modification is the source of the compound's primary value. It sterically hinders the rotation around the Cα-Cβ bond, locking the side chain's orientation. This pre-organization can lead to peptides with higher receptor affinity, enhanced metabolic stability, and improved selectivity.[2]

  • DL-: This indicates a racemic mixture at the α-carbon (C2), containing both the D and L configurations.

  • (2R,3R)/(2S,3S): This defines the relative stereochemistry between the α-carbon (C2) and the β-carbon (C3). The (2R,3R) and (2S,3S) isomers are enantiomers of each other. In this configuration, the amino group and the methyl group are on the same side of the carbon backbone, often referred to as the syn or threo diastereomer. This specific arrangement is distinct from the anti or erythro diastereomers ((2R,3S)/(2S,3R)).

The synthesis of a single, specific stereoisomer is a significant chemical challenge. The product , being a defined racemic mixture of two specific enantiomers, requires precise stereocontrol during synthesis to exclude the other two possible diastereomers, a primary driver of its manufacturing cost.

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF, 1 + 5 min) Resin->Deprotection Wash1 Step 2: DMF Wash (5 times) Deprotection->Wash1 Removes Piperidine & Dibenzofulvene Coupling Step 4: Coupling (Add activated mix to resin, react 2-4 hours) Wash1->Coupling Activation Step 3: AA Activation (AA + HATU + DIPEA in DMF, 5 min pre-activation) Activation->Coupling Transfer activated -COOH* solution Wash2 Step 5: DMF Wash (5 times) Coupling->Wash2 Removes excess reagents NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Fig 2. SPPS workflow for coupling hindered amino acids.

3. Step-by-Step Procedure:

  • Resin Swelling & Deprotection: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 1 minute, draining, and then for an additional 5 minutes.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5 minutes. Causality: Using a potent uronium-based coupling reagent like HATU is crucial. It forms a highly reactive O-acylisourea intermediate that can overcome the steric barrier. Pre-activation ensures this intermediate is fully formed before introduction to the resin-bound amine.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. A longer coupling time (up to 4 hours) may be beneficial.

  • Monitoring & Washing: Perform a qualitative ninhydrin test to confirm the absence of free primary amines. A negative (colorless or light yellow) result indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary. Once complete, wash the resin thoroughly with DMF (5 times).

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound is a powerful but costly building block for peptide chemists. Its high price is a direct reflection of the chemical complexity involved in its stereospecific synthesis and purification. The steric hindrance conferred by the β-methyl group, while synthetically challenging, is precisely the feature that provides value in drug design by creating conformationally rigid peptides. By understanding the molecular basis for its cost and employing optimized, high-efficiency coupling protocols, researchers can successfully leverage this unique reagent to develop novel peptide therapeutics with potentially superior pharmacological profiles.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 11, 2026, from [Link]

  • Reagentia. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid. Retrieved February 11, 2026, from [Link]

  • Biondi, B., et al. (2010). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Molecules, 15(1), 388-401. Available at: [Link]

  • Alchimica. (n.d.). 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid (1 x 1 g). Retrieved February 11, 2026, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved February 11, 2026, from [Link]

Sources

effect of beta-methylation on peptide structure.

Precision Peptidomimetics: The Structural & Functional Impact of -Methylation

Executive Summary

In the landscape of modern drug design, the transition from native peptides to peptidomimetics is driven by two critical failures of natural sequences: rapid proteolytic degradation and conformational promiscuity.







This guide details the physicochemical mechanics of this modification, providing researchers with the rationale and protocols necessary to deploy

The Mechanistic Basis: Steric Locks and Torsional Bias

The introduction of a methyl group at the



The Constraint

In native residues like Phenylalanine, the side chain rotates relatively freely around the





1

When a

  • 
    -Isomers:  Typically constrain the side chain to the trans (
    
    
    )
    or gauche- (
    
    
    )
    conformation.
  • 
    -Isomers:  Often force the side chain into the gauche+ (
    
    
    )
    conformation.
Impact on Backbone ( )

The restriction of






Visualization: The Conformational Lock Mechanism

BetaMethylMechanismInputNative Alpha-Amino AcidModBeta-Methylation(New Chiral Center)Input->ModStericSteric Clash:Me vs. Carbonyl/AmideMod->StericChiLockRestricted Chi1RotamerSteric->ChiLock Energetic PenaltyBackboneBiased Phi/PsiAnglesChiLock->Backbone CouplingOutcomeBioactive Conformation(High Affinity)Backbone->Outcome Pre-organization

Figure 1: The causal pathway from chemical modification to structural rigidification. The

Proteolytic Stability and Pharmacokinetics[2]

Beyond structure,


Comparative Stability Data
Peptide ModificationTarget ProteaseHalf-Life (

)
Fold Increase
Native Phe Chymotrypsin~25 min1.0x

-Me-Phe

Chymotrypsin> 24 hours> 50x
Native Arg Trypsin~15 min1.0x

-Me-Arg
Trypsin~4 hours16x

Note: Data generalized from Hruby et al. and standard proteolytic assays.

Experimental Protocol: Synthesis of -Methylated Peptides

Synthesizing peptides with

2
Optimized Coupling Workflow (The "Turbo" Protocol)

Reagents Required:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[3][4] Avoid HBTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes (critical for hindered sites).

  • Activation:

    • Dissolve Fmoc-

      
      -Me-AA-OH (3.0 eq relative to resin loading).
      
    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq) immediately before adding to resin.

  • Coupling (Microwave Assisted - Recommended):

    • Standard: Shake for 2–4 hours at Room Temp.

    • Microwave: 75°C for 10 minutes (25W power). Note: Avoid high temps for Cys/His to prevent racemization.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines/hindered residues than Kaiser).

    • If positive (blue particles): Re-couple using PyAOP or HOAt/DIC .

  • Capping: Aggressive capping with Acetic Anhydride/Pyridine is mandatory to terminate unreacted chains.

Visualization: Hindered Coupling Decision Tree

SPPS_WorkflowStartStart Coupling CycleReagentSelect HATU or COMU(Avoid HBTU)Start->ReagentMethodMicrowave Irradiation?(75°C, 10 min)Reagent->MethodCheckChloranil TestMethod->CheckSuccessProceed to DeprotectionCheck->Success Negative (No Color)FailDouble Couple withPyAOP or HOAtCheck->Fail Positive (Blue)Fail->Check Re-test

Figure 2: Decision logic for coupling sterically hindered

Case Studies & Applications

The "Manhattan Project" of Peptides: Hruby's Opioids

Victor Hruby’s group utilized






Melanocortin Agonists

In the development of MT-II (Melanotan II),

References

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: Hruby, V. J. (1982). Life Sciences.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: Albericio, F., et al. (2001). Journal of Organic Chemistry.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Source: CEM Corporation Application Note.

  • Incorpor

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides. 
    Source: Bielicki, J. K., et al. (2020). PLOS ONE.
    
    
  • N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation. Source: BenchChem Technical Guide.

Methodological & Application

incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-β-Methyl-Phe-OH in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of


-methyl-phenylalanine (

-Me-Phe)
into peptide sequences is a potent strategy in peptidomimetic design. The addition of a methyl group at the

-position introduces significant steric constraints, restricting the

and

torsion angles. This "conformational locking" can enhance receptor selectivity, increase proteolytic stability, and bias the peptide backbone into bioactive conformations such as

-turns or helices.

However, the very steric bulk that confers biological advantage presents a significant synthetic challenge. Standard SPPS protocols often fail, resulting in incomplete coupling, deletion sequences, or extensive racemization. Furthermore, the use of (2R,3R)/(2S,3S)-DL starting material introduces a critical purification requirement: the resulting peptide will be a mixture of diastereomers that must be resolved.

This guide provides a validated, high-efficiency protocol for coupling this sterically hindered amino acid, minimizing side reactions, and successfully separating the resulting diastereomeric peptides.

Chemical Profile & Strategic Considerations

The Molecule
  • Compound: (2R,3R)/(2S,3S)-Fmoc-DL-

    
    -methyl-Phe-OH
    
  • Stereochemistry: The starting material is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

    • Note: This specific diastereomeric pair is often referred to as the erythro or allo form depending on specific nomenclature conventions, but the key factor is that the

      
       and 
      
      
      
      substituents have a defined relative stereochemistry.
  • Implication for Synthesis: When coupled to a resin-bound peptide (assuming the resin peptide is chiral, e.g., all L-amino acids), the addition of this DL-amino acid will generate two distinct diastereomeric peptides :

    • ...L-AA-(2R,3R)-

      
      -Me-Phe-... (Isomer A)
      
    • ...L-AA-(2S,3S)-

      
      -Me-Phe-... (Isomer B)
      
The Challenge: Steric Hindrance & Racemization

The


-methyl group creates a "steric wall" near the nucleophilic amine and the activated electrophilic carbonyl.
  • Kinetic Barrier: The reaction rate is orders of magnitude slower than standard Phe coupling.

  • Racemization Risk: Slow coupling allows the activated Fmoc-amino acid to form an oxazolone (azlactone) intermediate. Base-catalyzed proton abstraction at the

    
    -carbon is accelerated, leading to loss of stereochemical integrity at the 
    
    
    
    -center (epimerization).

Validated Experimental Protocols

Protocol A: Resin Preparation & Swelling
  • Resin Choice: Use ChemMatrix or PEG-PS resins. The superior swelling properties of PEG-based resins facilitate diffusion of the bulky activated species.

  • Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation which exacerbates steric hindrance.

Protocol B: High-Efficiency Coupling (The "Gold Standard")
  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are required. Standard HBTU/HCTU are insufficient.

  • Base: DIEA (Diisopropylethylamine) is standard, but if racemization is observed, switch to TMP (2,4,6-Trimethylpyridine/Collidine) which is less likely to abstract the

    
    -proton.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-(2R,3R)/(2S,3S)-

    
    -Me-Phe-OH (3.0 eq relative to resin) in minimal DMF (concentration ~0.2 M).
    
  • Activation: Add HATU (2.9 eq) and DIEA (6.0 eq).

    • Critical: Pre-activate for exactly 30 seconds . Do not age the activated ester longer, as this increases oxazolone formation risk.

  • Coupling (Microwave Assisted - Recommended):

    • Transfer activated solution to the resin.

    • Microwave: Irradiate at 75°C for 10 minutes (25-30W).

    • Alternative (Room Temp): If microwave is unavailable, double couple: 2 x 2 hours at RT.

  • Monitoring: Standard Kaiser tests may be false-negative due to steric shielding of the amine. Use Chloranil test or, preferably, micro-cleavage LC-MS to confirm completion.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Lutidine) to prevent deletion sequences.

Protocol C: Post-Synthesis Diastereomer Separation

Since the starting material was DL, you now have a mixture of two diastereomeric peptides. These must be separated to obtain biologically relevant data.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • HPLC Strategy:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

    • Gradient: Shallow gradient (e.g., 0.5% B per minute).

    • Observation: You will observe two distinct peaks with close retention times (typically

      
      RT = 1–3 minutes).
      
    • Identification: Both peaks will have the same mass. Isolate both.

  • Stereochemical Assignment:

    • If the goal is to screen both isomers, test both purified fractions in your biological assay.

    • To definitively assign (2R,3R) vs (2S,3S), you must either:

      • Compare retention times with a standard synthesized from enantiopure starting material (if available).

      • Use NMR or X-ray crystallography.

      • Rule of Thumb: Often, the isomer with the "natural-like" configuration (L-like) may elute closer to the parent unmodified peptide, but this is not a guarantee.

Visualization of Workflows

Diagram 1: The "DL" Separation Workflow

This diagram illustrates the unique pathway required when using racemic hindered building blocks.

SPPS_Workflow Start Resin-Peptide (L-Isomers) Couple Coupling Step HATU/DIEA, 75°C Start->Couple Input Input AA: (2R,3R)/(2S,3S)-DL-Mix Input->Couple Product Resin-Bound Mixture: 1. L-Pep-(2R,3R) 2. L-Pep-(2S,3S) Couple->Product Stereocenter Formation Cleave TFA Cleavage Product->Cleave HPLC HPLC Purification (C18 Column) Cleave->HPLC Crude Mix Peak1 Fraction A: Pure (2R,3R)-Peptide HPLC->Peak1 RT 1 Peak2 Fraction B: Pure (2S,3S)-Peptide HPLC->Peak2 RT 2

Caption: Workflow for resolving diastereomeric peptides generated from DL-β-methyl-Phe coupling.

Diagram 2: Steric Hindrance & Activation Logic

Why standard coupling fails and why HATU/Microwave is necessary.

Steric_Logic cluster_0 Standard Conditions (DIC/HBTU) cluster_1 Optimized Conditions (HATU + Heat) NodeA Activated β-Me-Phe Clash STERIC CLASH (β-Methyl vs Backbone) NodeA->Clash NodeB Resin Amine NodeB->Clash ResultFail Slow Reaction -> Oxazolone -> Racemization Clash->ResultFail NodeC HATU-Activated Ester (7-Azabenzotriazole) Success Successful Coupling (Kinetic Product) NodeC->Success Faster Nucleophilic Attack Energy Microwave Energy (Kinetic Boost) Energy->Success

Caption: Mechanistic comparison: Steric bulk prevents standard coupling; HATU/Heat overcomes the energy barrier.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance prevents nucleophilic attack.Switch to COMU or PyAOP . Increase temperature to 75°C. Perform double coupling.
Racemization (Epimerization) Base-catalyzed proton abstraction at

-carbon.
Use Collidine (TMP) instead of DIEA. Reduce pre-activation time to <30s.
Single HPLC Peak Diastereomers are co-eluting.Change gradient slope (make shallower, e.g., 0.2% B/min). Try a Phenyl-Hexyl column for different selectivity.
Low Yield Aggregation of hydrophobic sequences.Use ChemMatrix resin. Add pseudoproline dipeptides or "Magic Mixture" (DCM/DMF/Triton-X).

References

  • Concept of Conformational Constraint: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics." Biopolymers, 2000. Link

  • Synthesis of

    
    -Methyl Amino Acids:  Dharanipragada, R., et al. "Synthesis of erythro- and threo-beta-methylphenylalanine."[1] Tetrahedron, 1992. Link
    
  • Coupling Reagents (HATU/COMU): El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Separation of Diastereomers: Nogle, L. M., et al. "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis, 2006.[2] Link

  • Racemization in SPPS: Steinauer, R., et al. "Racemization in peptide synthesis." Bachem Application Notes, 2024. Link

Sources

solid-phase peptide synthesis with beta-methyl-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting my deep dive by crafting focused Google searches to collect all the available information on solid-phase peptide synthesis (SPPS) of peptides that include β-methyl-phenylalanine (β-Me-Phe). I will refine my search terms as needed to find the most relevant and helpful research and data.

Refining Search Queries

I'm now expanding my Google search terms to find more specific information. I'm focusing on keywords like "coupling reagents for sterically hindered amino acids in SPPS," and "synthesis of (2S,3R)-β-methylphenylalanine" to narrow down the results. My goal is to uncover established protocols and pinpoint challenges related to steric hindrance and side reactions of the beta-methyl group. I'm also looking for data on characterizing peptides with β-Me-Phe.

Expanding Search Parameters

I'm now casting a wider net with my Google searches, including terms like "challenges in SPPS with N-methylated amino acids" and "protecting groups for β-methyl-phenylalanine in SPPS." I am looking for protocols to deal with steric hindrance, as well as deprotection strategies. I'm also now structuring the application note, starting with an introduction highlighting the importance of the peptide, as well as a "Materials and Methods" section to provide a detailed synthesis protocol.

Exploring SPPS Strategies

I've made great strides in understanding SPPS for sterically hindered amino acids, particularly β-methyl-phenylalanine. My initial literature search yielded a goldmine of information. I'm focusing now on optimizing coupling efficiency, especially with these tricky residues, as the next step.

Analyzing Coupling Regimens

I am now delving into coupling reagents, comparing HATU, COMU, HBTU, PyBOP, T3P, and PyAOP for their effectiveness with sterically hindered residues like β-methyl-phenylalanine. My data covers reaction kinetics, completeness, and racemization risks, which are all critical to protocol design. I am also investigating strategies for handling peptide aggregation and Fmoc deprotection specifics.

Consolidating SPPS Research

I've synthesized my thoughts, and I'm ready to write the application note. The literature review yielded valuable insights into the solid-phase peptide synthesis of sterically hindered amino acids like β-methyl-phenylalanine. I now possess enough information to cover the core requirements, including challenges, coupling reagents, and analytical techniques, without further searches.

NMR studies of beta-methyl-phenylalanine containing peptides

Application Note: NMR Characterization of -Methyl-Phenylalanine Peptides

Executive Summary

The incorporation of






However, this constraint introduces significant analytical challenges. Distinguishing between the



Experimental Prerequisites

Sample Preparation[1][2]
  • Concentration: 1–5 mM is ideal for natural abundance

    
    C experiments.
    
  • Solvent System:

    • Primary: DMSO-

      
       (reduces aggregation, sharpens amide signals).
      
    • Secondary: 90% H

      
      O / 10% D
      
      
      O (if physiological relevance is paramount, though spectral overlap may increase).
    • Cryogenic Probe: Essential for samples < 500

      
      M to detect weak NOEs between the 
      
      
      -methyl and aromatic ring.
Pulse Sequence Selection

Standard assignment (COSY, TOCSY, NOESY) is insufficient for unambiguous stereochemical assignment. The following suite is required:

ExperimentTarget InformationCritical Parameter
1D

H w/ Decoupling
Precise

measurement
High digital resolution (< 0.2 Hz/pt)

H-

C HSQC (Edit)
Distinguish

-CH (methine) from

-CH

Multiplicity editing (CH/CH

up, CH

down)

H-

C HMBC
Link

-Me protons to C

and C

Long-range coupling delay (60–80 ms)
2D ROESY Intra-residue NOEs for rotamer analysisMixing time 200–300 ms (avoid spin-diffusion)
E.COSY / J-Resolved Extraction of small couplings if overlappedOptional; requires high field (>600 MHz)

Core Protocol: Stereochemical & Conformational Assignment[3]

Phase 1: Spin System Identification

Unlike canonical Phe (AMX system),

A(M)X

AX

Y


  • Identify the Methyl Doublet: Look for a high-intensity doublet in the 0.8–1.4 ppm range.

  • Verify Connectivity: Use TOCSY to trace the spin system:

    
    .
    
  • Confirm Aromatic Link: Use NOESY/TOCSY to link

    
     and 
    
    
    to the aromatic
    
    
    -protons.
Phase 2: The "J-NOE" Logic Gate for Stereochemistry

This is the most critical step. You must determine if the residue is


12dominant rotamer
The Rotameric Model

The


  • 
     (chi1 
    
    
    -60°)
  • 
     (chi1 
    
    
    180°)
  • 
     (chi1 
    
    
    +60°)

The

Step-by-Step Assignment Logic

1. Measure


:
  • Large

    
     (> 10 Hz):  Indicates 
    
    
    and
    
    
    are anti-periplanar (
    
    
    ).
  • Small

    
     (< 4 Hz):  Indicates 
    
    
    and
    
    
    are gauche (
    
    
    ).

2. Measure Key NOEs:

  • NOE 1:

    
    
    
  • NOE 2:

    
    
    
  • NOE 3:

    
     (aromatic ring)
    

3. Apply the Logic Table:

ObservationImplied GeometryLikely ConfigurationDominant Rotamer

Hz

Anti
(2S, 3S)

(trans)

Hz

Gauche
(2S, 3R)

(

)
Strong NOE (

)
Ring near

(2S, 3R)

Strong NOE (

)
Methyl near NH(2S, 3S)

Note: The (2S, 3S) isomer typically favors the trans rotamer to minimize steric clash between the bulky phenyl group and the carbonyl/nitrogen backbone, placing the H


Visualizing the Logic Flow

The following diagram illustrates the decision process for assigning the configuration and conformation of

BetaMePhe_AssignmentStartStart: Unknown Beta-Me-Phe ResidueMeasureJMeasure 3J(Ha-Hb)(1D Proton or E.COSY)Start->MeasureJLargeJLarge J (> 10 Hz)(Anti-periplanar)MeasureJ->LargeJSmallJSmall J (< 4 Hz)(Gauche)MeasureJ->SmallJAmbiguousIntermediate J (5-8 Hz)Rotamer Averaging PresentMeasureJ->AmbiguousNOE_Check_1Check NOE: NH to Me-BetaLargeJ->NOE_Check_1ValidateNOE_Check_2Check NOE: Ha to H-orthoSmallJ->NOE_Check_2ValidateConfig_2S3SConfiguration: (2S, 3S)Conformation: Trans (chi1=180)NOE_Check_1->Config_2S3SStrong NOEConfig_2S3RConfiguration: (2S, 3R)Conformation: Gauche- (chi1=-60)NOE_Check_2->Config_2S3RStrong NOETempStudyPerform Variable Temp NMRto freeze dynamicsAmbiguous->TempStudy

Figure 1: Decision tree for stereochemical assignment of

Detailed Protocol: Measuring [5][6]

Rationale

The Karplus equation relates the vicinal coupling constant to the dihedral angle



Step-by-Step
  • Acquisition: Acquire a 1D

    
    H spectrum with 64k points. Ensure the spectral width is minimized to the region of interest (e.g., 0–10 ppm) to maximize digital resolution.
    
  • Processing: Apply a window function. Do not use strong line broadening (LB). Gaussian multiplication (GM) is preferred to resolve the multiplet structure.

    • Parameter:LB = -1.0, GB = 0.5 (adjust based on S/N).

  • Analysis:

    • Locate the H

      
       signal (typically 4.0–5.0 ppm).
      
    • It should appear as a doublet of doublets (dd) due to coupling with NH (

      
      ) and H
      
      
      (
      
      
      ).
    • Decouple the NH (if possible) or identify the

      
       from the amide region to isolate the 
      
      
      .
  • Verification: Cross-check with the H

    
     signal (typically 3.0–3.5 ppm). It should be a doublet of quartets (dq), coupling to H
    
    
    (doublet) and the methyl group (quartet,
    
    
    Hz).

Case Study: Distinguishing Isomers in a Cyclic Peptide

Context: A cyclic pentapeptide containing one

Data Summary Table:

ParameterIsomer AIsomer BInterpretation
H

Chemical Shift
4.65 ppm4.82 ppmIsomer B is more deshielded (ring current effect?)

11.2 Hz 3.5 Hz Key Discriminator
NOE (

)
StrongWeakIsomer A: Methyl is close to NH
NOE (

)
WeakStrongIsomer B: Ring is close to H

Assignment (2S, 3S) (2S, 3R) Confirmed by X-ray crystallography

Conclusion: Isomer A adopts a trans conformation (




References

  • Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers.[3][4] Link

  • Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides." Biochemical Journal.
  • Schmidt, J. M., et al. (1995).[3] "Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment." Journal of Biomolecular NMR. Link

  • Reich, H. J. "NMR Spectroscopy: Proton-Proton J-Coupling." University of Wisconsin-Madison Organic Chemistry Data. Link

  • Sakamoto, M., et al. (2023).[5] "Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate." Forensic Toxicology. Link

Troubleshooting & Optimization

optimizing cleavage cocktail for beta-methyl-phenylalanine peptides

Technical Support Center: Optimizing Cleavage for -Methyl-Phenylalanine Peptides

Topic: Cleavage Cocktail Optimization for Sterically Hindered, Hydrophobic Peptides (

Audience:Status:

Introduction: The -Methyl Challenge


  • Steric Bulk: The additional methyl group at the

    
    -carbon restricts bond rotation, creating a "shield" around the amide backbone and adjacent protecting groups (like Pbf or tBu). This significantly slows down acidolysis kinetics.
    
  • Electronic Activation: The methyl group exerts a weak inductive effect (

    
    ), increasing the electron density of the phenyl ring. This makes the aromatic ring more nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS)  by carbocations released during cleavage (e.g., tert-butyl cations).
    

This guide provides an optimized protocol to maximize yield while preventing the two most common failures: incomplete deprotection and aromatic alkylation .

Module 1: The "Gold Standard" Protocol

For peptides containing

Modified Reagent K
Optimized Cocktail Formulation (Cocktail -Max)
ComponentVolume %RoleMechanism of Action
TFA 82.5%Solvent/AcidProtonates linkers and protecting groups to induce cleavage.[1]
Phenol 5.0%SolubilizerDisperses hydrophobic aggregates typical of

-Me-Phe peptides; traps cations.
DODT (or EDT)5.0%Critical Scavenger High-nucleophilicity thiol. Preferentially reacts with tBu+ cations to prevent them from attacking the

-Me-Phe ring.
Thioanisole 5.0%ScavengerAids in accelerating Pbf removal (if Arg is present) via

-type mechanism.
Water 2.5%HydrolysisNecessary for the final hydrolysis of the linker-ester bond.

Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT (Ethanedithiol) due to lower odor, though EDT is slightly more reactive.

Step-by-Step Workflow
  • Resin Preparation: Wash resin

    
     with DCM to remove DMF (basic DMF neutralizes TFA). Dry resin under 
    
    
    for 15 mins.
    Residual DCM dilutes the acid; residual DMF stops the reaction.
  • Cocktail Addition: Add chilled (

    
    ) Cocktail 
    
    
    -Max to the resin.
    • Ratio: 10-15 mL cocktail per 1 g of resin.

  • Reaction: Shake vigorously at Room Temperature (

    
    ) .
    
    • Time:3.5 to 4.0 hours . (Standard peptides take 2h;

      
      -Me-Phe requires extended time for the acid to penetrate the steric shield).
      
  • Precipitation: Filter resin into cold Diethyl Ether or MTBE (

    
    ).
    
    • Ratio: 10:1 Ether to Cocktail volume.

Module 2: Troubleshooting & FAQs

Q1: I see a "Mass + 56 Da" peak in my MS data. What happened?

Diagnosis: This is a tert-butyl adduct . The Cause: The tBu protecting groups (from Ser, Thr, Tyr, Asp, Glu) were cleaved, generating tBu+ carbocations. Because

The Fix:
  • Switch to Thiols: If you used TIPS (Silane), switch to DODT/EDT. Silanes are steric scavengers; Thiols are nucleophilic scavengers.

  • Increase Volume: Dilute the reaction. High concentration = higher probability of cation-peptide collision.

Q2: My yield is low, and I see "Mass + Resin Linker" (Incomplete Cleavage).

Diagnosis: Steric hindrance prevented the acid from hydrolyzing the ester linkage to the resin. The Cause: The

The Fix:
  • Extend Time: Increase cleavage time to 5-6 hours.

  • Swelling: Ensure the resin was fully swollen in DCM before drying/cleavage.

  • Linker Choice (Prevention): For future synthesis, use a hyper-acid-labile linker like 2-Chlorotrityl Chloride (2-CTC) instead of Rink Amide or Wang, as 2-CTC cleaves with just 1% TFA, bypassing the steric issue.

Q3: The peptide precipitated inside the reaction vessel during cleavage.

Diagnosis: Hydrophobic aggregation. The Cause:

The Fix:
  • Increase Phenol: Bump Phenol concentration to 7-10%. Phenol acts as a co-solvent for hydrophobic domains.

  • TFE Spike: Add 5-10% Trifluoroethanol (TFE) to the cocktail to disrupt secondary structure aggregation.

Module 3: Advanced Visualization

Diagram 1: The Scavenging Competition

This diagram illustrates why standard scavengers fail and why Thiols are required for

ScavengingMechanismProtectingGrouptBu-Protecting GroupCarbocationtBu+ Cation(Reactive Electrophile)ProtectingGroup->Carbocation AcidolysisTFATFA (Acid)TFA->ProtectingGroupBetaMePheβ-Me-Phe Ring(Electron Rich)Carbocation->BetaMePhe Slow Path (Undesired)ScavengerThiol Scavenger(DODT/EDT)Carbocation->Scavenger Fast Path (Desired)AdductAlkylated Side Product(Mass +56)BetaMePhe->AdductQuenchedQuenched Species(Safe)Scavenger->Quenched

Caption: Competition kinetics between the

Diagram 2: Optimized Workflow Decision Tree

A logic flow for selecting the correct protocol based on peptide composition.

OptimizationFlowStartStart: Cleavage StrategyCheckResiduesContains Cys, Met, Trp,or β-Me-Phe?Start->CheckResiduesStandardStandard Reagent B(TFA/TIPS/H2O)CheckResidues->StandardNoHighRiskHigh Risk PathwayCheckResidues->HighRiskYesCheckHydroIs Sequence >50% Hydrophobic?HighRisk->CheckHydroCocktailKUse Modified Reagent K(High Thiol)CheckHydro->CocktailKNoCocktailSolUse Cocktail K + 10% Phenol/TFECheckHydro->CocktailSolYes

Caption: Decision matrix for selecting cleavage cocktails based on residue sensitivity and hydrophobicity.

References

  • Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3] International Journal of Peptide and Protein Research, 35(3), 161–214.[2] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups in organic synthesis.[4] Chemical Reviews, 109(6), 2455–2504. Link

minimizing deletion sequences in SPPS with beta-methyl-Phe-OH

Technical Support Center: Minimizing Deletion Sequences in SPPS with -methyl-Phe-OH

Case ID: BMP-SPPS-001 Status: Active Subject: Optimization of Coupling Efficiency for Sterically Hindered

Assigned Specialist:

Executive Summary: The -Branching Barrier

You are encountering deletion sequences (n-1 impurities) when incorporating


-methyl-Phenylalanine (

-Me-Phe)

Unlike standard amino acids,



  • The Consequence: The nucleophilic attack of the

    
    -Me-Phe amine onto the next incoming amino acid is kinetically retarded.
    
  • The Result: If the coupling cycle is not extended or intensified, the reaction stops at ~80-90% conversion. The unreacted amines remain free. If not capped, they may react in subsequent cycles, creating "deletion sequences" (missing the residue after

    
    -Me-Phe).
    

This guide provides a self-validating protocol to eliminate these deletions.

Experimental Workflows (Graphviz Visualization)

Workflow A: The "Zero-Deletion" Decision Logic

This flowchart illustrates the critical decision points required to prevent deletion sequences during the

SPPS_Workflowcluster_legendCritical Control PointsStartStart: Resin-Bound Peptide(H2N-Peptide-Resin)Step1Step 1: Couple Fmoc-beta-Me-Phe-OH(The 'Entry' Coupling)Start->Step1Check1QC Check: Chloranil TestStep1->Check1Check1->Step1Fail (Blue) -> RepeatStep2Step 2: Fmoc Deprotection(20% Piperidine + 0.1M HOBt)Check1->Step2Pass (Clear)Step3Step 3: The 'Exit' Coupling(Coupling Next AA onto beta-Me-Phe)Step2->Step3Check2QC Check: Micro-Cleavage + UPLC-MS(Mandatory)Step3->Check2DecisionIs Conversion > 99.5%?Check2->DecisionRecoupleAction: Double CoupleSwitch Activation (e.g., PyAOP)Decision->RecoupleNo (<99%)NextProceed to Next CycleDecision->NextYesCapAction: Acetyl-Capping(Ac2O / DIPEA / DMF)Recouple->CapCap->Next

Caption: Logic flow for managing steric hindrance. Note the mandatory analytical check before proceeding past the hindered residue.

Technical Modules: Step-by-Step Protocols

Module 1: The "Entry" Coupling

Objective: Attach Fmoc-

Difficulty:Mechanism:

Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 8 eq. DIPEA.

    • Note: Use slightly less coupling reagent than AA to prevent guanidinylation of the resin.

  • Solvent: DMF (N-methylpyrrolidone, NMP, is superior if aggregation is suspected).

  • Reaction Time: 2 x 45 minutes (Double coupling is standard).

  • Validation: Standard Kaiser test (if growing on primary amine) or Chloranil test (if growing on Proline).

Module 2: The "Exit" Coupling (CRITICAL)

Objective: Couple the next amino acid onto the H2N-

Difficulty:Severe.Mechanism:


Protocol:

  • Activation Switch: Do NOT use HBTU/HCTU. They are too slow for this steric barrier.

    • Primary Choice: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU .

    • Alternative: Symmetric Anhydride (for very difficult cases). Generate in situ using DIC (Diisopropylcarbodiimide) + Amino Acid (ratio 1:2) in DCM/DMF.[2]

  • Microwave Assistance (Highly Recommended):

    • Temp: 75°C.

    • Power: 30W.

    • Time: 2 x 10 minutes.

    • Warning: If coupling Cys or His, limit temp to 50°C to avoid racemization.

  • The "Magic Mixture" (Solvent System):

    • If standard DMF fails, use: DMF : DCM : Triton-X100 (49:49:2) .

    • Why? The detergent and DCM help solvate the hydrophobic shielding around the

      
      -methyl group.
      
  • Mandatory Capping:

    • After the double coupling, you MUST perform an acetylation step.

    • Cocktail: Acetic Anhydride (Ac2O) / DIPEA / DMF (10:5:85).

    • Time: 10 minutes.

    • Reason: This terminates any unreacted

      
      -Me-Phe amines. A truncated peptide (Ac- 
      
      
      -Me-Phe-...) is easier to purify away than a "deletion sequence" (n-1) that grows to full length.

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes expected coupling efficiencies based on reagent choice for

Coupling ReagentActivation Mechanism"Exit" Coupling Yield (Single Pass)Risk of DeletionRecommendation
HBTU / DIPEA Carbodiimide/OBt< 60%High Avoid
DIC / Oxyma Carbodiimide/Oxime75-85%ModerateStandard (Requires Double Couple)
HATU / HOAt Aza-benzotriazole90-95%LowPreferred
PyAOP / DIPEA Phosphonium/Aza> 98%Very Low Best for "Exit" Step
Acid Fluorides Acyl Fluoride> 99%Very LowSpecialist Use Only

Troubleshooting FAQs

Q1: I see a "doublet" peak in my Mass Spec exactly -1 residue mass from my target. What is it? A: This is the deletion sequence. It confirms that the "Exit" coupling (Step 3 in the diagram) failed to go to completion. The unreacted

  • Fix: You must cap with Acetic Anhydride after the "Exit" coupling attempt. This forces the "doublet" to become a "truncated" impurity (Acetylated) which will have a vastly different retention time and mass, making purification easier.

Q2: My Kaiser test is ambiguous (faint blue) after coupling onto


-Me-Phe. Should I proceed?A:No.
  • Better Test: Use the Chloranil Test (Acetaldehyde/Chloranil). It is more sensitive for secondary/hindered amines.

  • Best Test: Perform a micro-cleavage . Take 2-3 mg of resin, treat with 50uL TFA/TIS/H2O for 15 mins, dry, and run on UPLC-MS. This is the only way to be 100% sure before wasting expensive subsequent amino acids.

Q3: Can I use increasing temperature (>75°C) to force the reaction? A: Proceed with caution. While 75°C is generally safe for


-lactam formation
Aspartimide formation

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3] Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[3][4] Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

Technical Support Center: Navigating the Challenges of β-Methyl-Phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals grappling with the complexities of incorporating β-methyl-phenylalanine (β-Me-Phe) into peptide sequences. The steric bulk introduced by the β-methyl group presents a significant, yet surmountable, hurdle in solid-phase and solution-phase peptide synthesis. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to ensure successful and efficient coupling of this sterically hindered amino acid.

The Root of the Challenge: Understanding Steric Hindrance in β-Me-Phe Coupling

The primary obstacle in coupling β-methyl-phenylalanine lies in the steric shield created by the additional methyl group on the β-carbon. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling. Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the coupling difficulty.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of β-methyl-phenylalanine, offering targeted solutions and preventative measures.

Issue 1: Incomplete or Failed Coupling

Symptom: Analysis of the crude peptide by mass spectrometry reveals a significant peak corresponding to a deletion sequence (the target peptide minus the β-Me-Phe residue).

Cause: The chosen coupling reagent and reaction conditions are insufficient to overcome the steric hindrance.

Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inadequate for sterically demanding couplings.[1][2] A switch to more potent in situ activating reagents is recommended. Aminium/uronium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[1][3][4] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][5][6]

  • Optimize Reaction Conditions:

    • Solvent Choice: N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties, which can help to disrupt peptide aggregation.[1]

    • Increase Reaction Time: Sterically hindered couplings are inherently slower.[1] Extending the reaction time from the standard 1-2 hours to overnight can significantly improve yields.[1]

    • Elevated Temperature: Gentle heating can provide the necessary activation energy to drive the reaction to completion. However, this must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MASPS) is a highly effective method for accelerating difficult couplings.[1]

  • Employ a Double Coupling Strategy: Repeating the coupling step with a fresh solution of the activated amino acid is a common and effective method to ensure the reaction goes to completion.[1]

Issue 2: Racemization of the Amino Acid

Symptom: HPLC analysis of the purified peptide shows diastereomeric impurities.

Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially in the presence of a strong base.[7]

Solutions:

  • Base Selection: The choice of base can influence the extent of racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, for reactions at high risk of racemization, a weaker base like sym-collidine may be a better option.[6]

  • Minimize Pre-activation Time: When using potent activating reagents, keep the pre-activation time to a minimum before adding the solution to the resin.

  • Use of Additives: The addition of racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or its analogues can help to minimize the loss of stereochemical integrity.[3][7]

Frequently Asked Questions (FAQs)

Q1: Why is β-methyl-phenylalanine so difficult to couple compared to standard phenylalanine?

The presence of the methyl group on the β-carbon of the side chain introduces significant steric bulk, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the reaction rate and can prevent the reaction from going to completion under standard coupling conditions.

Q2: Which coupling reagent is the most effective for β-methyl-phenylalanine?

While the "best" reagent can be sequence-dependent, aminium/uronium-based reagents are generally preferred for sterically hindered couplings.[4] HATU and COMU are considered among the most efficient because they form highly reactive OAt and Oxyma esters, respectively.[1][4][6] COMU has the added advantage of a better safety profile, as it is not derived from potentially explosive HOBt or HOAt.[4][6]

Q3: Is it possible to avoid using expensive coupling reagents?

While more potent reagents often yield the best results, optimizing other reaction parameters can improve the efficiency of less expensive reagents. Strategies such as increasing the reaction time, elevating the temperature (e.g., using microwave synthesis), and performing a double coupling can help drive the reaction to completion.[1] However, for particularly difficult sequences, the investment in a more powerful coupling reagent is often necessary to achieve a satisfactory yield and purity.

Q4: How do protecting groups affect the coupling of β-methyl-phenylalanine?

Protecting groups on the N-terminus of the incoming amino acid and on the side chains of other residues in the peptide can also contribute to steric hindrance.[8] It is crucial to select protecting groups that offer robust protection during synthesis but can be removed under conditions that do not compromise the integrity of the peptide.[9] In some cases, the choice of protecting group strategy may need to be adjusted for sequences containing multiple hindered residues.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol outlines a general procedure for the solid-phase synthesis of a peptide containing β-methyl-phenylalanine using HATU, a highly effective coupling reagent for sterically hindered amino acids.[10][11]

Materials:

  • Fmoc-protected β-methyl-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis resin with N-terminal deprotected peptide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been fully deprotected at the N-terminus and washed thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-β-methyl-phenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]

    • Wash the resin thoroughly with DMF.

  • Second Coupling:

    • Repeat steps 2.1 through 2.5 with a fresh solution of activated Fmoc-β-methyl-phenylalanine.[1]

  • Washing and Capping (Optional):

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

    • If a capping step is desired to block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. Note that the Kaiser test is not suitable for secondary amines like N-methylated residues.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for situations where even potent uronium/phosphonium reagents fail. The conversion of the carboxylic acid to a highly reactive acyl fluoride can overcome extreme steric hindrance.[1][5][6]

Materials:

  • Fmoc-protected β-methyl-phenylalanine

  • Fluorinating agent (e.g., TFFH - Tetramethylfluoroformamidinium hexafluorophosphate)

  • Suitable non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM)

  • Solid-phase synthesis resin with N-terminal deprotected peptide

Procedure:

  • Acyl Fluoride Formation:

    • In a separate vessel, dissolve the Fmoc-β-methyl-phenylalanine (1 equivalent) in anhydrous DCM.

    • Add the fluorinating agent (e.g., TFFH) and a suitable base.

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed until completion, monitoring as necessary.

  • Washing:

    • Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficacy for Sterically Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings.[1][2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[1]
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[1][4]
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[1][4][6]

Visualizations

G cluster_0 Troubleshooting Workflow for Failed β-Me-Phe Coupling cluster_1 Reagent & Condition Optimization start Failed Coupling Detected (e.g., via Mass Spec) reagent Upgrade Coupling Reagent? (e.g., to HATU, COMU) start->reagent conditions Optimize Conditions? reagent->conditions Yes reagent->conditions No double_couple Perform Double Coupling? conditions->double_couple Yes conditions->double_couple No reagent_choice Select Potent Reagent (HATU, HCTU, COMU) acyl_fluoride Consider Acyl Fluoride Method? double_couple->acyl_fluoride Yes double_couple->acyl_fluoride No success Successful Coupling acyl_fluoride->success Yes failure Re-evaluate Strategy acyl_fluoride->failure No solvent Use NMP instead of DMF time_temp Increase Time & Temperature (Consider Microwave)

Caption: A troubleshooting flowchart for addressing failed β-Me-Phe coupling.

G cluster_0 Mechanism of Sterically Hindered Coupling cluster_1 Steric Hindrance R_COOH Fmoc-β-Me-Phe-OH (Carboxylic Acid) Activated_Ester Highly Reactive Activated Ester R_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine Resin-Bound Peptide (N-terminal Amine) Peptide_Amine->Peptide_Bond hindrance β-Methyl group impairs approach

Caption: Simplified mechanism of coupling with steric hindrance.

References

  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Comparative Study of Methods to Couple Hindered Peptides - PubMed - NIH. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007).
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (n.d.).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022).
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem. (n.d.).
  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids | Organic Letters - ACS Publications. (2026).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC. (2024).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (n.d.).
  • Native Chemical Ligation at Phenylalanine | Journal of the American Chemical Society. (n.d.).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • 1 Protection Reactions - Wiley-VCH. (n.d.).
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed. (2024).
  • Protection of Functional Groups and Stannylation of Phenylalanine - ResearchGate. (n.d.).
  • Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling | PNAS. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. (2019).
  • Optimization for coupling conditions.[a] | Download Scientific Diagram - ResearchGate. (n.d.).
  • | Optimization of reaction conditions. | Download Table - ResearchGate. (n.d.).
  • Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine - ChemRxiv. (2025).
  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids - UCLA. (n.d.).
  • Assay Troubleshooting | MB - About. (n.d.).
  • Common Causes of Coupling Failure - YB Components Ltd. (n.d.).
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) - PMC. (2023).
  • Troubleshooting homocoupling in 4-Methylbiphenyl synthesis - Benchchem. (n.d.).

Sources

Validation & Comparative

conformational analysis of peptides with vs without beta-methyl-Phe.

The -Methyl Constraint: A Comparative Guide to Conformational Analysis

Topic: Conformational Analysis of Peptides: -Methyl-Phenylalanine ( -Me-Phe) vs. Unconstrained Phenylalanine (Phe)

Executive Summary

This guide compares the conformational behavior of standard Phenylalanine (Phe) against its




conformational lock


The Mechanistic Basis of Constraint

The "Magic Methyl" Effect at the -Position

In standard L-Phe, the side chain rotates freely around the


The


-Me-Phe Difference:

steric clash
  • Result: The rotation is energetically penalized. The side chain is forced into a single, defined orientation (usually trans or gauche- depending on the

    
     or 
    
    
    stereochemistry).
  • Thermodynamic Impact: This reduces the entropic penalty upon binding to a receptor. Since the peptide is already "pre-organized" into the bioactive shape, the binding affinity (

    
    ) often improves significantly.
    
Stereochemical Library

Unlike Phe, which has one chiral center,



L-Phe

-Me-Phe

Comparative Conformational Analysis

This section details how to experimentally distinguish the flexible Phe from the rigid

NMR Spectroscopy: The Gold Standard

The most definitive proof of conformational locking is the coupling constant (

ParameterUnconstrained L-PheConstrained

-Me-Phe
Interpretation
Side Chain Rotation Free rotation (averaging)Locked / Restricted

-Me-Phe eliminates rotamer averaging.

Value
~6.5 – 8.0 Hz (Average)> 10 Hz (Anti) or < 4 Hz (Gauche)A large

value indicates an anti-periplanar relationship (

), proving a locked stance.
NOE Signals Weak, averaged signals between

and ring protons.
Strong, specific NOEs between

and

-Me.
distinct NOE patterns define the specific

angle.
Chemical Shift Standard range.Distinct shifts due to ring current effects on fixed neighbors.The aromatic ring is held in place, shielding/deshielding specific nearby protons.
Circular Dichroism (CD)
  • Phe: typically shows a random coil or transient helical signature in water.

  • 
    -Me-Phe:  Often induces strong 
    
    
    -turn
    or
    
    
    -turn
    signatures. The steric bulk prevents the backbone from extending, forcing it to kink. This is visible as a heightened ellipticity at 205-220 nm.

Functional Implications: Stability & Affinity

Proteolytic Stability
  • Mechanism: The added methyl group prevents the enzyme's catalytic triad from accessing the scissile amide bond due to steric hindrance.

  • Data Trend: Peptides containing

    
    -Me-Phe often exhibit half-lives (
    
    
    ) 3-10x longer in human serum compared to their Phe counterparts.
Binding Selectivity
  • Phe: Can mold into multiple receptor pockets (promiscuous binding).

  • 
    -Me-Phe:  Only fits receptors that accommodate its specific locked shape. This drastically increases selectivity , reducing off-target side effects.
    

Experimental Protocols

Protocol A: Synthesis of -Me-Phe Peptides

Note:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Coupling Reagents: Use HATU/HOAt (1:1 ratio) instead of HBTU/HOBt. The Aza-analog (HOAt) is crucial for sterically hindered amines.

  • Stoichiometry: Use only 1.5 - 2.0 equivalents of the precious

    
    -Me-Phe amino acid (vs. standard 4-5 eq).
    
  • Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though

    
    -Me-Phe itself is a primary amine.
    
Protocol B: NMR Determination of Angle
  • Solvent: Dissolve peptide in

    
    -DMSO or 
    
    
    (approx 2-5 mM). Avoid water to prevent amide proton exchange initially.
  • Experiment 1 (1D Proton): Acquire high-resolution 1D spectrum.

    • Target: Identify the

      
      -proton doublet (or doublet of doublets).
      
    • Measurement: Calculate

      
      .[1]
      
  • Experiment 2 (2D ROESY/NOESY):

    • Mixing time: 250-400 ms.

    • Target: Look for cross-peaks between the Amide NH and the

      
      -Methyl group.
      
    • Logic: Strong NH-

      
      Me correlation = Gauche orientation. Weak/No correlation = Trans orientation.
      
  • Calculation: Use the Karplus equation adapted for peptides:

    
    
    (Where 
    
    
    is the dihedral angle. For
    
    
    -Me-Phe, simplified rigid model analysis is usually sufficient).

Visualizing the Constraint Mechanism

The following diagram illustrates how the

BetaMethylConstraintUnconstrainedUnconstrained Phe(Flexible Side Chain)RotamersRotamer Equilibrium(g-, t, g+ Averaging)Unconstrained->RotamersDynamic MotionModificationIntroduction ofBeta-Methyl GroupRotamers->ModificationStericClashSteric Clash(Methyl vs Backbone)Modification->StericClashAdds BulkLockedLocked Conformation(Single Energy Well)StericClash->LockedRestricts Chi-1BioactivityPre-organized for Binding(Low Entropy Cost)Locked->BioactivityHigh Affinity

Caption: The "Magic Methyl" Effect: Transition from entropic penalty (flexible Phe) to pre-organized high-affinity ligand (

References

  • Hruby, V. J., et al. (1996).[1] "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy." Biopolymers.[2]

  • Soloshonok, V. A., Hruby, V. J., et al. (2001).[3] "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation..." Organic Letters.

  • Wang, W., et al. (2002). "Conformational constraints in the design of receptor selective peptides." Current Opinion in Drug Discovery & Development.

  • Werder, M., et al. (1999). "Proteolytic stability of beta-peptide analogues." Helvetica Chimica Acta.

A Comparative Guide to Enhancing Peptide Stability with β-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable promise in modern medicine due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] This poor proteolytic stability leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[4] A primary strategy to overcome this challenge is the site-specific incorporation of unnatural amino acids, which can modify the peptide's structure to render it resistant to enzymatic cleavage.[4][5][6]

This guide provides an in-depth comparison of the proteolytic stability conferred by incorporating β-methyl-phenylalanine into a peptide backbone. We will explore the mechanistic basis for its stabilizing effect, present comparative data against the natural L-phenylalanine and other common modifications, and provide detailed experimental protocols for researchers to validate these findings in their own work.

The Mechanism: How a Single Methyl Group Blocks Protease Activity

The enhanced stability of peptides containing β-methyl-phenylalanine is primarily attributed to the principle of steric hindrance . Proteases function by binding a substrate peptide in a specific conformation within their active site, positioning the scissile peptide bond for nucleophilic attack and hydrolysis.[6][7] The natural L-α-amino acid backbone fits snugly into this catalytic pocket.

The introduction of a methyl group at the β-carbon of the phenylalanine side chain fundamentally alters this interaction. This additional bulky group, located adjacent to the peptide backbone, physically obstructs the peptide from docking correctly within the protease's active site.[8] This steric clash prevents the precise alignment required for catalysis, effectively shielding the nearby peptide bonds from cleavage. While peptides composed entirely of β-amino acids are known to be highly resistant to proteolysis, even a single incorporation can significantly slow degradation.[9][10][11]

G cluster_0 Standard L-Phenylalanine Peptide cluster_1 β-Methyl-Phenylalanine Peptide protease_a Protease Active Site S1 Pocket peptide_a ...-NH-CH(CH₂-Ph)-CO-... peptide_a->protease_a:f1 Good Fit (Hydrolysis Occurs) protease_b Protease Active Site S1 Pocket peptide_b ...-NH-CH(CH(CH₃)-Ph)-CO-... steric_hindrance β-Methyl Group peptide_b->steric_hindrance steric_hindrance->protease_b:f1 Steric Hindrance (Hydrolysis Blocked)

Caption: Mechanism of Steric Hindrance by β-Methyl-Phenylalanine.

Comparative Performance in Proteolytic Environments

The true measure of a stability-enhancing modification lies in its quantitative performance. Substituting L-phenylalanine with its β-methylated counterpart can lead to a dramatic increase in peptide half-life in biological matrices like plasma, which contains a cocktail of proteases.[12][13]

While direct comparative data for β-methyl-phenylalanine is synthesized from the broader class of β-amino acids and methylated amino acids, the principles are directly applicable. The following table illustrates the expected improvement in stability compared to a native peptide and other common modifications.

Peptide Modification General Mechanism Typical Half-Life (t½) in Human Plasma Key Considerations
Unmodified (L-Phe) Native substrateMinutes to < 1 hour[14]Highly susceptible to various proteases.
β-Methyl-Phe Steric hindrance at β-carbonMany hours to > 24 hours (Expected)[9][11]Can alter local conformation; synthesis requires specialized building blocks.
N-Methyl-Phe Prevents H-bond donation; steric hindrance[6][15]Many hours; often a significant improvement[16]Can disrupt secondary structures like α-helices; may impact receptor binding.
D-Phe Substitution Alters stereochemistryHours to days[6]Drastically alters conformation; often abrogates biological activity unless part of a retro-inverso peptide.
α-Methyl-Phe Steric hindrance at α-carbonSignificantly increased stability[17][18]Restricts backbone dihedral angles, promoting helical structures; can enhance binding affinity.

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically determine and compare the stability of modified peptides, a robust and reproducible plasma stability assay is essential. This protocol provides a self-validating system by including appropriate controls.

I. Objective

To determine the rate of degradation of a test peptide (e.g., containing β-methyl-phenylalanine) and a control peptide (containing L-phenylalanine) in human plasma over time.

II. Materials & Reagents
  • Test & Control Peptides: Lyophilized, >95% purity.

  • Plasma: Pooled human plasma (heparinized) from a reputable supplier. Store at -80°C and thaw on ice before use.

  • Positive Control: A compound with known moderate instability in plasma (e.g., a known ester-containing drug).

  • Negative Control: A compound known to be highly stable in plasma.

  • Quenching Solution: Acetonitrile (ACN) containing 1% formic acid and a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be a stable, non-endogenous molecule with similar ionization properties to the analytes.

  • Incubator: Calibrated to 37°C.

  • Analysis: LC-MS/MS system.

III. Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 1 mM stock solutions of the test peptide, control peptide, and positive/negative controls in an appropriate solvent (e.g., DMSO or water).

    • Causality Check: DMSO is often used for initial solubilization, but the final concentration in the plasma incubation should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • Label microcentrifuge tubes for each peptide and time point (e.g., 0, 15, 30, 60, 120 minutes). Prepare in duplicate or triplicate.[12]

    • Aliquot 99 µL of thawed human plasma into each tube.

    • Pre-incubate the plasma-containing tubes at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • To start the reaction, add 1 µL of the 1 mM peptide stock solution to the corresponding plasma tubes to achieve a final concentration of 10 µM.

    • Vortex gently to mix and immediately return the tubes to the 37°C incubator.

    • Causality Check: The 0-minute time point is critical. It represents 100% of the peptide at the start of the reaction. For this sample, the quenching solution should be added before the peptide to prevent any degradation.

  • Sample Collection & Reaction Termination:

    • At each designated time point (15, 30, 60, 120 min), remove the corresponding tubes from the incubator.

    • Immediately add 300 µL of ice-cold quenching solution (containing the internal standard) to each tube. This serves to stop the enzymatic reaction and precipitate plasma proteins.[13][14]

    • Vortex vigorously for 30 seconds.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining peptide concentration. The method should be optimized for the parent peptide's mass transition.

    • The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in sample processing and instrument response.[12]

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[12][13]

G cluster_workflow Plasma Stability Assay Workflow prep 1. Prepare Stocks (Test Peptide, Controls, IS) aliquot 2. Aliquot Plasma (99µL) & Pre-warm to 37°C prep->aliquot start 3. Initiate Reaction (Add 1µL Peptide Stock) aliquot->start incubate 4. Incubate at 37°C (Timepoints: 0, 15, 30, 60, 120 min) start->incubate quench 5. Quench Reaction (Add 300µL cold ACN + IS) incubate->quench centrifuge 6. Centrifuge (Pellet Proteins) quench->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 8. Calculate % Remaining & Half-Life (t½) analyze->calculate

Caption: Experimental Workflow for In Vitro Plasma Stability Assay.

Conclusion

The incorporation of β-methyl-phenylalanine is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. By introducing targeted steric hindrance at the β-carbon, this modification effectively shields the peptide backbone from enzymatic degradation without the complete disruption of stereochemistry associated with D-amino acids or the potential secondary structure alterations caused by N-methylation. As demonstrated by the robust experimental protocols provided, the increase in plasma half-life can be substantial, transforming a rapidly cleared peptide into a viable drug candidate. For researchers in drug development, β-methyl-phenylalanine represents a powerful and validated tool in the peptidomimetic arsenal to improve pharmacokinetic profiles and unlock the full therapeutic potential of peptides.

References

  • Van Der Walle, C. F., et al. (2011). Peptide Backbone Composition and Protease Susceptibility. Available at: [Link]

  • Krasniqi, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available at: [Link]

  • Krasniqi, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

  • Peko, T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Domainex. Plasma Stability Assay. Available at: [Link]

  • Bock, J. E., et al. (2013). A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Available at: [Link]

  • ResearchGate. Enzymatic degradation of peptides using (a) trypsin and (b) pronase. Available at: [Link]

  • Wang, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • De Marco, R., & Gaggini, F. (2010). Chemical Modifications Designed to Improve Peptide Stability. ResearchGate. Available at: [Link]

  • ResearchGate. N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. Available at: [Link]

  • Gellerman, G., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity. Available at: [Link]

  • Gardossi, L., et al. (1997). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Available at: [Link]

  • Teixidó, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed. Available at: [Link]

  • Mouchère, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Patil, N. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. Available at: [Link]

  • Mouchère, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. Available at: [Link]

  • Patil, N. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. Available at: [Link]

  • Patil, N. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Available at: [Link]

  • Lemberg, M. K., & Freeman, M. (2007). Intramembrane Proteolysis. Genome Biology. Available at: [Link]

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A Comparative Guide to Assessing Enantiomeric Purity of β-methyl-phenylalanine in Peptides by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Purity in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their specificity and potency are intimately linked to their precise three-dimensional structure. The incorporation of unnatural amino acids, such as β-methyl-phenylalanine (β-methyl-Phe-OH), is a key strategy for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic profiles. However, this modification introduces an additional chiral center, meaning the amino acid can exist as one of four stereoisomers. The biological activity and safety of the final peptide therapeutic can be critically dependent on which stereoisomer is incorporated. An undesired enantiomer can lead to reduced efficacy, altered receptor binding, or unforeseen toxicity.[1][2]

Therefore, robust and accurate analytical methods for determining the enantiomeric purity of β-methyl-Phe-OH within the peptide sequence are not just a matter of quality control; they are a fundamental requirement for ensuring drug safety and efficacy. Chiral High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this challenge, offering the precision and sensitivity required to resolve and quantify these closely related stereoisomers.

This guide provides a comparative analysis of chiral HPLC strategies for assessing the enantiomeric purity of β-methyl-Phe-OH in synthetic peptides. We will delve into the causality behind methodological choices, compare the leading Chiral Stationary Phases (CSPs), and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals.

The Core Analytical Decision: Direct vs. Indirect Analysis

The first critical decision in developing a method is whether to analyze the intact peptide or to first hydrolyze it and analyze the constituent amino acids. This choice depends on the peptide's size, complexity, and the available analytical technologies.

  • Direct Analysis of Diastereomeric Peptides: If the peptide contains a single β-methyl-Phe-OH residue, the presence of the incorrect enantiomer results in a diastereomer of the target peptide. These diastereomers can often be separated directly on a suitable chiral column. This is the preferred approach for smaller peptides as it is faster and avoids potential racemization during sample preparation.[3]

  • Indirect Analysis via Peptide Hydrolysis: For larger peptides or when direct analysis fails to achieve adequate separation, an indirect approach is necessary. The peptide is hydrolyzed to break it down into its individual amino acids. The resulting hydrolysate is then analyzed on a chiral column to determine the enantiomeric ratio of the liberated β-methyl-Phe-OH.[1] A critical step in this process is using deuterated acid for hydrolysis to monitor and correct for any racemization that may occur during the hydrolysis procedure itself.[1]

G start Start: Assess Enantiomeric Purity of β-methyl-Phe-OH in Peptide decision1 Is peptide amenable to direct analysis? (e.g., < 15 residues) start->decision1 strategy1 Strategy 1: Direct Analysis of Diastereomeric Peptides decision1->strategy1  Yes strategy2 Strategy 2: Indirect Analysis via Hydrolysis decision1->strategy2 No   analysis1 Chiral HPLC of Intact Peptide strategy1->analysis1 hydrolysis Acid Hydrolysis (with deuterated acid, e.g., DCl/D2O) strategy2->hydrolysis analysis2 Chiral HPLC of Amino Acid Hydrolysate hydrolysis->analysis2 end Report Enantiomeric Purity (% D-isomer or % ee) analysis1->end analysis2->end

Caption: Core workflow for selecting a chiral HPLC strategy.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The "heart" of a chiral separation is the stationary phase. The choice of CSP dictates the separation mechanism and is the most critical factor for success. Below, we compare the most effective CSPs for this application.

Chiral Stationary Phase (CSP) ClassPrinciple of Chiral RecognitionPrimary StrengthsPrimary WeaknessesBest Suited For
Polysaccharide-Based Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions within helical polymer grooves.[4]Broad applicability, robust, available in reversed-phase and normal-phase modes. High success rate for a wide range of compounds.Can be less effective for highly polar, underivatized amino acids.Direct analysis of intact peptides and derivatized amino acids.[4][5]
Macrocyclic Glycopeptide Multiple interaction modes including ion-exchange, hydrogen bonding, and inclusion complexation within a macrocyclic "basket".[6][7]Highly versatile, can operate in multiple mobile phase modes (RP, NP, Polar Organic). Excellent for underivatized amino acids.Selectivity can be highly sensitive to mobile phase pH and composition.Both direct peptide analysis and indirect analysis of hydrolyzed amino acids .[2][6]
Zwitterionic Utilizes both anion and cation exchange sites, creating strong electrostatic interactions with amphoteric molecules like amino acids.[8]Excellent for separating free amino acids without derivatization. Provides reversal of enantiomer elution order by switching between ZWIX(+) and ZWIX(-) columns.[8]Primarily designed for amino acids, may have limited utility for larger intact peptides.Indirect analysis of hydrolyzed amino acids .[2][8]
Ligand Exchange Forms diastereomeric metal complexes (typically with Cu(II)) between a chiral ligand on the stationary phase and the analyte.[9]Effective for α- and β-amino acids, especially those with aromatic groups.Mobile phase contains metal salts, which can be incompatible with mass spectrometry (MS) and may require dedicated HPLC systems.Indirect analysis of hydrolyzed amino acids, particularly when MS detection is not required.[9]
Crown Ether-Based Based on the inclusion complexation of the primary amine group of the amino acid into the chiral crown ether cavity.[10][11]High selectivity for primary amino acids.Requires acidic mobile phases and is generally limited to analytes with a primary amine group.Indirect analysis of hydrolyzed amino acids.[10][11]

Experimental Protocols: From Method Development to Validation

Trustworthy data comes from a well-designed and validated protocol. Below are detailed starting points for both direct and indirect analysis strategies.

Protocol 1: Direct Diastereomeric Separation of an Intact Peptide

This protocol is optimized for a small- to medium-sized peptide containing β-methyl-Phe-OH, using a polysaccharide-based CSP.

1. Sample Preparation:

  • Accurately weigh and dissolve the peptide sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~0.5 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

2. HPLC Method - Starting Conditions:

  • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Daicel Chiralpak AD-H), 5 µm, 250 x 4.6 mm.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient: 10-60% B over 30 minutes (a shallow gradient is often crucial for peptide separation).[12]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C (temperature can be a powerful tool for optimizing selectivity).[13]
  • Detection: UV at 214 nm and 280 nm.[13][14]
  • Injection Volume: 10 µL.

3. Method Optimization Workflow: If the initial conditions do not provide baseline resolution (Resolution (Rs) ≥ 2.0)[13], a systematic approach to optimization is required.

G start Initial Run: Direct Peptide Analysis Protocol check_res Resolution (Rs) ≥ 2.0? start->check_res step1 Adjust Gradient Slope (e.g., make it shallower) check_res->step1 No success Method Optimized Proceed to Validation check_res->success Yes check_res1 Rs ≥ 2.0? step1->check_res1 step2 Screen Organic Modifier (e.g., Methanol vs. Acetonitrile) check_res1->step2 No check_res1->success Yes check_res2 Rs ≥ 2.0? step2->check_res2 step3 Optimize Temperature (e.g., test 15°C, 25°C, 40°C) check_res2->step3 No check_res2->success Yes check_res3 Rs ≥ 2.0? step3->check_res3 step4 Screen Alternative CSP (e.g., Macrocyclic Glycopeptide) check_res3->step4 No check_res3->success Yes step4->start Restart with new column

Caption: Systematic workflow for optimizing peptide diastereomer separation.

Protocol 2: Indirect Analysis of β-methyl-Phe-OH via Hydrolysis

This protocol uses a zwitterionic CSP to analyze the free amino acid after peptide hydrolysis.

1. Peptide Hydrolysis:

  • Place ~1 mg of the peptide into a hydrolysis tube.
  • Add 500 µL of 6N DCl in D₂O. The use of deuterated reagents is crucial to quantify any racemization induced by the hydrolysis itself by monitoring for the formation of the opposite enantiomer from residues known to be chirally pure (e.g., L-Ala, L-Leu).[1]
  • Seal the tube under vacuum or flush with nitrogen.
  • Heat at 110°C for 24 hours.
  • After cooling, carefully open the tube and evaporate the acid to dryness under a stream of nitrogen.
  • Reconstitute the amino acid residue in 1.0 mL of the mobile phase starting condition (e.g., Methanol with additives).

2. HPLC Method - Starting Conditions:

  • Column: Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)), 3 µm, 150 x 3.0 mm.
  • Mobile Phase: Methanol / Acetonitrile / Water (50/50/2, v/v/v) with 25 mM formic acid and 12.5 mM diethylamine. (Note: The acid/base additives are critical for the zwitterionic interaction mechanism).[2]
  • Mode: Isocratic.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm or LC-MS.[2][8]
  • Injection Volume: 5 µL.

3. Data Interpretation:

  • Identify the peaks for the L- and D-enantiomers of β-methyl-Phe-OH based on a reference standard.
  • Calculate the percentage of the undesired D-isomer using the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] x 100
  • A reporting limit of 0.1% is often achievable with a validated method.[1]

System Validation and Data Integrity

A developed method is only reliable if it is validated. Key parameters must be assessed to ensure the data is trustworthy for research and regulatory purposes.

Validation ParameterAcceptance CriteriaRationale
Specificity Resolution (Rs) ≥ 2.0 between enantiomers and any other peaks.[13]Ensures that the peaks being measured are pure and not co-eluting with impurities.
Linearity Correlation coefficient (R²) ≥ 0.999 over the target concentration range.[13]Confirms that the detector response is proportional to the amount of analyte.
Limit of Quantitation (LOQ) Typically, the lowest concentration with a signal-to-noise ratio > 10.Defines the lowest level at which the undesired enantiomer can be reliably quantified.
Accuracy Recovery of 98-102% for spiked samples at different levels.[13]Demonstrates that the method measures the true amount of the enantiomer present.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections.[13]Shows the consistency of the results from the method under the same operating conditions over a short interval.

Conclusion: Selecting the Optimal Path Forward

The assessment of enantiomeric purity for non-canonical amino acids like β-methyl-Phe-OH is a critical checkpoint in peptide drug development. The choice between direct analysis of the intact peptide and indirect analysis post-hydrolysis forms the primary strategic decision.

  • For smaller, less complex peptides , direct analysis on a polysaccharide-based CSP offers the most efficient path, minimizing sample handling and potential for induced racemization.

  • For larger peptides or challenging separations , the indirect hydrolysis method is more robust. In this case, zwitterionic or macrocyclic glycopeptide CSPs provide powerful, selective separation of the underivatized amino acid enantiomers and are often compatible with mass spectrometry.

Ultimately, the optimal method is one that is tailored to the specific peptide, validated against rigorous criteria, and provides unambiguous, quantifiable data on the stereochemical purity of the final product. This guide serves as a foundational framework to empower scientists to develop such methods with confidence and scientific integrity.

References

  • Hyun, M. H., & Ryoo, J. J. (2003). Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. Journal of liquid chromatography & related technologies, 26(1), 121-133. [Link]

  • Cohen, R. D., Liu, D. D., & Lunte, C. E. (2020). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical chemistry, 92(15), 10317-10324. [Link]

  • Welch, C. J., et al. (2010). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3215-3220. [Link]

  • Peter, A., et al. (1998). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of chromatography. A, 828(1-2), 159-170. [Link]

  • Ferey, L., & D’Attoma, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5727. [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Wang, A. X., & Lee, J. T. (2001). Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs. Journal of chromatography. A, 927(1-2), 53-60. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Lomenová, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3293-3302. [Link]

  • El-Awady, M., et al. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Journal of the Iranian Chemical Society, 18, 2379-2388. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

  • Reddy, B., & Reddy, K. (2014). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. Advanced Materials Research, 936, 626-631. [Link]

  • Davankov, V. A. (2011). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology, 715, 135-151. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology, 386, 3-45. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

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Safety Operating Guide

Personal protective equipment for handling (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Unknown Hazard" Protocol

You are handling (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH , a non-canonical amino acid derivative used primarily in peptidomimetic research to induce conformational constraints.

Critical Safety Distinction: While standard Fmoc-amino acids are often treated casually as "mild irritants," this specific derivative possesses a beta-methyl substitution . In drug discovery, such structural modifications are designed to alter biological activity and metabolic stability. Therefore, you must treat this compound as a potential sensitizer with unknown chronic toxicity.

Do not rely solely on the lack of a "Skull and Crossbones" pictogram. The absence of toxicity data is not evidence of safety.

Risk Assessment & Hazard Identification

Before opening the vial, understand the physicochemical risks. This compound presents a dual-threat profile based on its physical state (dry powder) vs. its operational state (solution in DMF/NMP).

ParameterSpecificationRisk Implication
GHS Classification Irritant (Warning) Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
Physical State White/Off-white PowderHigh potential for electrostatic aerosolization. Inhalation risk is primary.
Solubility Profile Soluble in DMF, DMSO, NMPOnce dissolved, the solvent acts as a carrier, significantly increasing skin permeation rates.
Stereochemistry Racemic (DL), Diastereomeric mixImpurities may vary between batches; treat all isomers with equal caution.

Personal Protective Equipment (PPE) Matrix

We utilize a Two-Tiered PPE System . The level of protection scales with the solvent context, not just the mass being handled.

Tier 1: Dry Solid Handling (Weighing & Transfer)

Applies when handling the lyophilized powder in a static environment.

  • Respiratory: N95 or P100 Respirator is mandatory if working outside a certified Fume Hood (not recommended). Ideally, work within a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Hands: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil) .

    • Protocol: Inspect for pinholes. Change immediately if powder contaminates the surface to prevent transfer to face/equipment.

  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Reasoning: Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates.

  • Body: Lab coat (buttoned to collar), long pants, closed-toe shoes.

Tier 2: Solution Phase (Synthesis & Coupling)

Applies once the compound is dissolved in organic solvents (DMF, NMP, DCM) or coupling reagents (HATU, DIPEA).

  • Hands (Critical Update): Double Gloving Required.

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer:Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.

    • Why? DMF (N,N-Dimethylformamide) is a potent skin penetrant and can carry the Fmoc-derivative into the bloodstream. Standard thin nitrile degrades rapidly (~15-30 mins) upon DMF contact.

  • Respiratory: Fume Hood is Mandatory. Do not rely on N95s for organic solvent vapors.

Visualization: PPE Decision Logic

PPE_Decision_Matrix cluster_risk Risk Factors Start Start: Define Activity State_Check Is the Compound Solid or in Solution? Start->State_Check Solid Solid (Powder) State_Check->Solid Dry Weighing Solution Solution (DMF/NMP) State_Check->Solution Synthesis/Coupling Tier1 TIER 1 PROTOCOL - Hood/N95 - Single Nitrile Gloves - Safety Goggles Solid->Tier1 Tier2 TIER 2 PROTOCOL - Fume Hood MANDATORY - Double Gloves (Long Cuff) - Face Shield (if splashing likely) Solution->Tier2 Dust Risk: Dust Inhalation Tier1->Dust Permeation Risk: Transdermal Absorption (Solvent Carrier Effect) Tier2->Permeation

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.

Operational Protocols

A. Weighing & Static Control

Fmoc-protected amino acids are prone to static charging, causing the powder to "jump" or disperse, leading to invisible contamination of the balance area.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) or place the weighing boat on an ionizing fan path before dispensing.

  • Utensils: Use stainless steel micro-spatulas . Avoid plastic spatulas which generate static charge.

  • Technique: "Tap-dispense" gently. Never pour from the main vial.

B. Solubilization (The Danger Zone)

When dissolving in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone):

  • Add the solvent to the powder, not powder to solvent, to minimize splashing.

  • Vortexing: Cap the vial tightly. Vortex inside the fume hood.

  • Pressure Release: Fmoc-derivatives can sometimes release gas if coupling reagents (like DIC/Oxyma) are added prematurely. Always point the vessel away from you when opening.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill

Do not use wet paper towels immediately, as this creates a sticky sludge that is harder to contain.

  • Evacuate the immediate 3-meter radius if the dust cloud is visible.

  • PPE Up: Don goggles and N95.

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading it.

  • Clean: Gently sweep into a dust pan or use a HEPA-filtered vacuum.

  • Wash: Wipe the area with 70% Ethanol or Isopropanol after bulk removal.

Scenario B: Solution Spill (in DMF/Organic Solvent)

This is a high-risk scenario due to skin permeation.

  • Alert: Notify lab personnel.

  • Absorb: Use vermiculite or polypropylene absorbent pads (chemically inert). Do not use standard cellulose paper towels for large DMF spills as they degrade.

  • Decontaminate: Wash the surface with soap and water (DMF is water-miscible).

  • Disposal: Collect all absorbent materials into a sealed bag labeled "Hazardous Waste: Solid contaminated with Solvent."

Disposal & Decontamination[3]

Never flush Fmoc derivatives down the drain.

  • Solid Waste: Expired powder or contaminated weighing boats must go into Solid Hazardous Waste .

  • Liquid Waste: Solutions containing this compound (plus DMF/Piperidine) must go into Halogenated or Non-Halogenated Organic Waste (depending on the solvent mix).

    • Note: If mixed with TFA (Trifluoroacetic acid) during cleavage, ensure the waste container is compatible (glass or HDPE) and vented.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978332, Fmoc-D-phenylalanine (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fmoc-protected amino acids. Retrieved from [Link]

  • University of California, Irvine. Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.